Methyl (4-iodoanilino)(oxo)acetate
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Overview
Description
Methyl (4-iodoanilino)(oxo)acetate is an organic compound with the molecular formula C9H8INO3 It is a derivative of aniline, where the aniline ring is substituted with an iodine atom at the para position and an oxoacetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4-iodoanilino)(oxo)acetate typically involves the reaction of 4-iodoaniline with methyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
4-iodoaniline+methyl oxalyl chloride→methyl (4-iodoanilino)(oxo)acetate
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Methyl (4-iodoanilino)(oxo)acetate can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), to form corresponding carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of amines or alcohols.
Substitution: The iodine atom in the compound can be substituted with other nucleophiles through reactions such as the Suzuki-Miyaura coupling, using palladium catalysts and boronic acids.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, typically in anhydrous solvents.
Substitution: Palladium catalysts, boronic acids, under inert atmosphere.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted anilines depending on the nucleophile used.
Scientific Research Applications
Methyl (4-iodoanilino)(oxo)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl (4-iodoanilino)(oxo)acetate depends on its specific application. In biological systems, it may act by interacting with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of the iodine atom can enhance its binding affinity to certain molecular targets, making it a valuable compound in drug design.
Comparison with Similar Compounds
Similar Compounds
Methyl (4-cyanoanilino)(oxo)acetate: Similar structure but with a cyano group instead of an iodine atom.
Methyl (4-bromoanilino)(oxo)acetate: Contains a bromine atom instead of iodine.
Methyl (4-chloroanilino)(oxo)acetate: Contains a chlorine atom instead of iodine.
Uniqueness
Methyl (4-iodoanilino)(oxo)acetate is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom can participate in halogen bonding, which is not possible with other halogens like chlorine or bromine, potentially leading to different pharmacological profiles.
Properties
CAS No. |
87967-30-4 |
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Molecular Formula |
C9H8INO3 |
Molecular Weight |
305.07 g/mol |
IUPAC Name |
methyl 2-(4-iodoanilino)-2-oxoacetate |
InChI |
InChI=1S/C9H8INO3/c1-14-9(13)8(12)11-7-4-2-6(10)3-5-7/h2-5H,1H3,(H,11,12) |
InChI Key |
HJKHJDJDSKBNAB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=O)NC1=CC=C(C=C1)I |
Origin of Product |
United States |
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